Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate
CAS No.:
Cat. No.: VC13347437
Molecular Formula: C14H16F3N3O3
Molecular Weight: 331.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16F3N3O3 |
|---|---|
| Molecular Weight | 331.29 g/mol |
| IUPAC Name | methyl 3-[6-oxo-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate |
| Standard InChI | InChI=1S/C14H16F3N3O3/c1-3-5-19-8-9-10(14(15,16)17)7-11(21)20(13(9)18-19)6-4-12(22)23-2/h7-8H,3-6H2,1-2H3 |
| Standard InChI Key | ZOCQTUCEYSZIGO-UHFFFAOYSA-N |
| SMILES | CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F |
| Canonical SMILES | CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Composition
Methyl 3-(6-oxo-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate possesses a distinct molecular architecture defined by its pyrazolo[3,4-b]pyridine core. The compound’s IUPAC name, methyl 3-[6-oxo-2-propyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoate, reflects its functional groups: a propyl chain at position 2, a trifluoromethyl group at position 4, and a methyl ester-linked propanoate moiety at position 7. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.29 g/mol |
| InChI | InChI=1S/C14H16F3N3O3/c1-3-5-19-8-9-10(14(15,16)17)7-11(21)20(13(9)18-19)6-4-12(22)23-2/h7-8H,3-6H2,1-2H3 |
| InChIKey | ZOCQTUCEYSZIGO-UHFFFAOYSA-N |
| SMILES | CCCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)OC)C(F)(F)F |
The trifluoromethyl group () at position 4 contributes to electronegativity and lipophilicity, influencing both chemical reactivity and bioavailability.
Structural Features
The pyrazolo[3,4-b]pyridine core consists of a fused pyrazole and pyridine ring system, with the pyrazole nitrogen atoms at positions 1 and 2. The propyl group at position 2 extends the molecule’s hydrophobic domain, while the ester-linked propanoate at position 7 introduces potential sites for metabolic modification. X-ray crystallography of analogous compounds reveals planar ring systems with substituents adopting equatorial orientations to minimize steric strain.
Synthesis and Characterization
Analytical Data
Characterization relies on spectroscopic methods:
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NMR: -NMR spectra show distinct signals for the propyl chain ( 0.9–1.7 ppm), methyl ester ( 3.7 ppm), and pyridine protons ( 7.2–8.1 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 331.29 [M+H].
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HPLC: Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients.
Comparative Analysis with Analogues
Ethyl-Substituted Derivative
Methyl 3-(2-ethyl-6-oxo-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate differs by an ethyl group at position 2. Key comparisons:
| Property | Propyl Derivative | Ethyl Derivative |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 331.29 g/mol | 317.26 g/mol |
| LogP (Predicted) | 2.1 | 1.8 |
| Antiproliferative IC | Not reported | 12–18 μM (HeLa) |
The propyl chain increases lipophilicity, potentially enhancing membrane permeability but reducing aqueous solubility.
Impact of Substituents on Activity
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